6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
“6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid” is a complex organic compound. It contains a pyrazole nucleus, which is a five-membered heterocyclic compound that is particularly useful in organic synthesis . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, has been the subject of many studies . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. These groups facilitate the deposition of molecules on the surface of a bulk insulator at room temperature, leading to hierarchical polymerization .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. For instance, aromatic side chains were synthesized from appropriate amines, which were further condensed with a scaffold to give targeted compounds .Scientific Research Applications
Synthesis Techniques
Research has identified efficient synthesis methods for isoxazolo[5,4-b]pyridine derivatives, which hold promise for producing biologically active scaffolds. One study highlighted the development of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions, showcasing the utility in preparing N-fused heterocyclic products with good to excellent yields (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Structural Analysis and Properties
Another study performed experimental and theoretical structural analyses on isoxazole derivatives, including 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, to understand their promising immunological activity. This involved crystallographic measurements and theoretical calculations, providing insights into the molecular structure and potential applications of such compounds (Jezierska, Panek, Ryng, Głowiak, & Koll, 2003).
Biological Activities
The search for new biologically active compounds has led to the synthesis and evaluation of derivatives for antimicrobial and anticancer properties. One research effort synthesized derivatives and tested their activity against various bacterial and fungal strains, finding some compounds to exhibit moderate to good antimicrobial activity (Babu, Babu, Ravisankar, Latha, 2016). Another study focused on the synthesis, molecular docking, and evaluation of compounds for anticancer and antimicrobial activities, highlighting the therapeutic potential of isoxazolo[5,4-b]pyridine derivatives (Katariya, Vennapu, & Shah, 2021).
Future Directions
The future directions in the study of “6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid” and similar compounds involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry . Furthermore, the presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . This has attracted the attention of many researchers to study its skeleton chemically and biologically .
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-12-10(14(18)19)6-11(16-13(12)20-17-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBMRUYRWOCEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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